molecular formula C5H9Cl3O2S B2824110 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride CAS No. 2287288-00-8

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride

Cat. No. B2824110
CAS RN: 2287288-00-8
M. Wt: 239.54
InChI Key: CBHMAGRHUHEOCC-UHFFFAOYSA-N
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Description

“4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2287288-00-8 . It has a molecular weight of 239.55 .


Synthesis Analysis

The synthesis of sulfonyl chlorides, which includes “4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride”, often involves chlorosulfonation . This process is typically clean, economical, and environment-friendly . It uses readily accessible reagents and offers safe operations and easy purification without chromatography .


Molecular Structure Analysis

The molecular formula of “4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride” is C4H8Cl2O2S . Its average mass is 191.076 Da and its monoisotopic mass is 189.962204 Da .

Scientific Research Applications

Novel Catalyst for Synthesis

One significant application involves the use of a related compound, 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, as a novel nanosized N-sulfonic acid catalyst. This catalyst has been efficiently used for promoting one-pot synthesis of hexahydroquinolines via a multi-component condensation process under solvent-free conditions, showcasing excellent yields and reusability without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016). Similarly, it facilitated the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, biologically active compounds with pharmaceutical properties, under solvent-free conditions, indicating high yields and efficiency (Goli-Jolodar, Shirini, & Seddighi, 2018).

Friedel-Crafts Sulfonylation

Another application is observed in the Friedel-Crafts sulfonylation reaction, where 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, serving as unconventional reaction media and Lewis acid catalyst, facilitated the sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This reaction demonstrated enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Polyhydroquinoline Derivatives

The compound has been used in the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This process highlights the compound's utility in facilitating chemical reactions that yield products with potential pharmaceutical applications, emphasizing the versatility and efficacy of such sulfonic acid derivatives in organic synthesis (O. Goli-Jolodar, F. Shirini, & M. Seddighi, 2016).

Advanced Material Synthesis

Research on the synthesis and application of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s revealed how variations in the spacer group separating cationic and anionic moieties can modulate solubility and phase behavior in water and aqueous salt solutions. This work demonstrates the nuanced control over material properties achievable through molecular design, relevant to applications in biotechnology and material science (Hildebrand, Laschewsky, & Wischerhoff, 2016).

properties

IUPAC Name

4-chloro-3-(chloromethyl)butane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3O2S/c6-3-5(4-7)1-2-11(8,9)10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHMAGRHUHEOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride

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